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Compound of Interest

Compound Name: Anticancer agent 149

Cat. No.: B12372896 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "Anticancer Agent 149" appears in scientific literature and commercial

listings referencing at least four distinct therapeutic candidates. This guide provides a

comprehensive technical overview of these agents, detailing their mechanisms of action,

specific cancer type susceptibilities, and the experimental frameworks used to characterize

them. The information is tailored for researchers, scientists, and professionals in drug

development, with a focus on quantitative data, detailed methodologies, and visual

representations of key biological pathways and experimental workflows.

The agents identified under the umbrella of "Anticancer Agent 149" include:

MG149: A histone acetyltransferase (HAT) inhibitor with synergistic effects in hepatocellular

carcinoma.

BGB149 (Tilvestamab): A humanized anti-AXL monoclonal antibody investigated in ovarian

and renal cancers.

Antitumor Agent-149 (Compound 3): An analogue of the natural product Echinomycin,

showing potential in colon cancer.

Anticancer Agent 149 (from Dioscorea): A compound with reported selective cytotoxicity

against breast cancer cells, though specific public data is limited.
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This guide will delve into the available scientific information for each of these agents,

presenting a clear and structured analysis to aid in further research and development efforts.

MG149: A Histone Acetyltransferase Inhibitor for
Hepatocellular Carcinoma
MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs),

specifically targeting Tip60 and MOF. Its primary mechanism of action involves the inhibition of

histone acetylation, a key epigenetic modification in gene regulation. This activity leads to the

suppression of critical signaling pathways, including p53 and NF-κB, which are often

dysregulated in cancer.

Quantitative Data Summary
Parameter Value Cell Lines Assay Type Reference

IC50 (Tip60) 74 µM Cell-free HAT Assay [1][2][3]

IC50 (MOF) 47 µM

BL21(DE3)

expressing

human MOF

HAT Assay [1][2]

Ki (KAT8) 39 ± 7.7 μM Cell-free Enzyme Kinetics [4][5]

Synergistic Effect

with Sorafenib

Combination

Index < 1

Huh7, Hep3B,

HepG2 (HCC)

Cell Viability

Assay
[4][6]

Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay (for IC50 determination):

Enzyme and Substrate Preparation: Recombinant human Tip60 or MOF is expressed and

purified. A histone H4 peptide is used as the substrate.[1]

Reaction Mixture: The assay is performed in a reaction buffer containing the purified HAT

enzyme, the histone H4 peptide substrate, and [14C]-labeled Acetyl-CoA.

Inhibitor Addition: MG149 is added at various concentrations to the reaction mixture.
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Incubation: The reaction is incubated at 30°C for a specified time (e.g., 5 minutes) to allow

for the enzymatic transfer of the radiolabeled acetyl group to the histone substrate.[1]

Detection: The reaction is stopped, and the amount of incorporated radioactivity into the

histone peptide is quantified using scintillation counting.

Data Analysis: IC50 values are calculated by plotting the percentage of HAT inhibition

against the logarithm of the MG149 concentration.

Cell Viability Assay (for synergistic effect with Sorafenib):

Cell Culture: Hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2) are cultured in

appropriate media and conditions.[4]

Treatment: Cells are treated with varying concentrations of MG149, Sorafenib, or a

combination of both for 72 hours.[7][8]

Viability Assessment: Cell viability is assessed using a standard method such as the MTT

assay or by live-cell imaging to monitor cell confluence.[4][7]

Data Analysis: The synergistic effect is quantified by calculating the Combination Index (CI)

using the Chou-Talalay method, where CI < 1 indicates synergy.
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BGB149 (Tilvestamab): A Monoclonal Antibody
Targeting AXL
BGB149, also known as Tilvestamab, is a humanized monoclonal antibody that targets the AXL

receptor tyrosine kinase. AXL is frequently overexpressed in various cancers and is associated

with tumor progression, metastasis, and drug resistance. Tilvestamab functions by blocking the

binding of the AXL ligand, GAS6, thereby inhibiting AXL-mediated downstream signaling.

Quantitative Data Summary
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Parameter
Value/Observa
tion

Cancer Type(s)
Assay/Trial
Phase

Reference

Inhibition of AXL

Phosphorylation

Significant

inhibition at 250

µM

Renal Cell

Carcinoma (786-

0 cells)

In vitro ELISA [3][9]

Downstream

Signaling

Inhibition

Decreased pAKT

levels

Renal Cell

Carcinoma (786-

0 cells)

Western Blot [3][9]

In Vivo Tumor

Growth Inhibition

Suppressed

tumor growth at

30 mg/kg (i.p.,

twice weekly)

Orthotopic Renal

Cell Carcinoma

Mouse Model

Preclinical [3][9]

Clinical Trial

(NCT04893551)

Dose Levels

1 mg/kg, 3

mg/kg, 5 mg/kg

(IV every 2

weeks)

Relapsed,

Platinum-

Resistant High-

Grade Serous

Ovarian Cancer

Phase 1b [1][10][11]

Clinical Trial

(NCT04893551)

Outcome

Well-tolerated;

44% of patients

had stable

disease at 6

weeks

Relapsed,

Platinum-

Resistant High-

Grade Serous

Ovarian Cancer

Phase 1b [10][11]

Experimental Protocols
AXL Phosphorylation Inhibition Assay:

Cell Culture and Starvation: Renal cell carcinoma cells (786-0) are cultured and then serum-

starved to reduce basal receptor activation.[12]

Inhibitor Treatment: Cells are pre-treated with Tilvestamab at various concentrations for 1

hour.[12]
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Ligand Stimulation: Cells are stimulated with recombinant GAS6 to induce AXL

phosphorylation.

Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated AXL (pAXL) are

quantified using an ELISA or Western blot analysis with a specific anti-pAXL antibody.[12]

Phase 1b Clinical Trial Protocol (NCT04893551) - Simplified:

Patient Population: Patients with relapsed, platinum-resistant high-grade serous ovarian

cancer.[1][10]

Study Design: A multicenter, open-label, dose-escalation study.[10]

Treatment: Tilvestamab administered intravenously every 2 weeks at escalating dose levels

(1, 3, and 5 mg/kg).[10][11]

Primary Endpoints: Safety and tolerability of Tilvestamab.

Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary antitumor

activity (overall response rate, progression-free survival).[10]
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Antitumor Agent-149 (Compound 3): An
Echinomycin Analogue
"Antitumor agent-149" is described as a synthetic analogue of Echinomycin, a natural product

known for its DNA bis-intercalating properties and potent anticancer activity. This analogue,

referred to as "compound 3" in a key publication, has been evaluated for its potential as a colon

cancer therapeutic.[5][11][13]

Quantitative Data Summary
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Parameter Value Cell Line Assay Type Reference

Cytotoxicity

(IC50)
0.85 nM

SW620 (Colon

Cancer)

Cell Viability

Assay
[11]

HIF-1α-mediated

Transcription

Inhibition

Marked

decrease, similar

to Echinomycin

SW620 (Colon

Cancer)

HRE Reporter

Gene Assay
[11]

In Vivo Tumor

Growth Inhibition

Superior efficacy

to Echinomycin

SW620

Xenograft Mouse

Model

Preclinical [11]

Experimental Protocols
HIF-1α-mediated Transcription Reporter Assay:

Cell Transfection: SW620 colon cancer cells are transiently co-transfected with a plasmid

expressing HIF-1α and a reporter plasmid containing a Hypoxia-Responsive Element (HRE)

driving the expression of a luciferase gene.[11]

Compound Treatment: Transfected cells are treated with Antitumor agent-149 (compound 3)

or Echinomycin at various concentrations.

Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is

measured using a luminometer.

Data Analysis: The reduction in luciferase activity in treated cells compared to untreated

controls indicates the inhibition of HIF-1α-mediated transcription.

In Vivo Xenograft Study:

Cell Implantation: SW-620 human colon cancer cells are subcutaneously injected into

immunodeficient mice (e.g., BALB/c nude mice).

Treatment Administration: Once tumors are established, mice are treated with Antitumor

agent-149 (compound 3), Echinomycin, or a vehicle control, typically via intraperitoneal

injection.
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Tumor Measurement: Tumor volume is measured regularly throughout the study.

Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for

biomarkers. The efficacy of the compound is determined by the extent of tumor growth

inhibition compared to the control group.

Signaling Pathway
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Anticancer Agent 149 from Dioscorea
"Anticancer agent 149" is also described as a compound isolated from the rhizome of a

Dioscorea species. Publicly available information on a specific, purified compound with this

exact designation is limited. However, extracts and various isolated compounds from Dioscorea

plants, such as diosgenin and its derivatives, have been reported to exhibit cytotoxic activity

against several cancer cell lines, including the MCF-7 breast cancer cell line.

Quantitative Data Summary (General for Dioscorea
Compounds)

Compound/Ext
ract

IC50 Value Cell Line Assay Type Reference

Dioscorea

rotundata

ethanolic extract

(raw)

41.80 µg/ml
MCF-7 (Breast

Cancer)
MTT Assay [10]

Dioscorea

rotundata

ethanolic extract

(boiled)

38.83 µg/ml
MCF-7 (Breast

Cancer)
MTT Assay [10]

Diosgenin - (49% inhibition)
MCF-7 (Breast

Cancer)
MTT Assay [6]

Diosgenin silver

nanoparticles
1.25 µl/mg

MCF-7 (Breast

Cancer)
MTT Assay [6]

Dioscorealide B

(from D.

membranacea)

4.0 µg/mL
MCF-7 (Breast

Cancer)
SRB Assay [1]

Experimental Protocols
MTT Cytotoxicity Assay (General Protocol):

Cell Seeding: MCF-7 breast cancer cells are seeded in 96-well plates and allowed to adhere

overnight.
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Treatment: Cells are treated with various concentrations of the Dioscorea extract or isolated

compound for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for its conversion to formazan by metabolically

active cells.

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting solution is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined.

Signaling Pathway (Hypothesized for Diosgenin)
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Conclusion
The term "Anticancer Agent 149" encompasses a diverse set of molecules with distinct

mechanisms of action and therapeutic potential against specific cancer types. MG149 and

BGB149 (Tilvestamab) are well-characterized agents with substantial preclinical and, in the

case of BGB149, clinical data. "Antitumor agent-149," the echinomycin analogue, shows

promise in preclinical models of colon cancer. While the specific identity and detailed data for

"Anticancer agent 149" from Dioscorea remain less clear in the public domain, the broader

genus is a rich source of bioactive compounds with demonstrated anticancer properties. This
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guide provides a foundational resource for researchers to navigate the complexities of these

agents and to inform future investigations into their potential as cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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